3-Methoxycyclopentanone

Antibacterial Structure-Activity Relationship Minimum Inhibitory Concentration

3-Methoxycyclopentanone (CAS: 108811-43-4) is a monocyclic ketone characterized by a five-membered cyclopentanone ring with a methoxy substituent at the 3-position, bearing the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. It is a chiral building block used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B7938530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycyclopentanone
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCOC1CCC(=O)C1
InChIInChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h6H,2-4H2,1H3
InChIKeyGFEOMMUMMYWXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxycyclopentanone: Procurement-Grade Overview of Physicochemical and Synthetic Properties for Research and Industrial Applications


3-Methoxycyclopentanone (CAS: 108811-43-4) is a monocyclic ketone characterized by a five-membered cyclopentanone ring with a methoxy substituent at the 3-position, bearing the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a chiral building block used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The compound is typically supplied as a liquid with a minimum purity specification of 95% .

Why Generic Substitution of 3-Methoxycyclopentanone with Other 3-Substituted Cyclopentanones Fails: Evidence of Functional Group-Dependent Reactivity and Biological Selectivity


3-Methoxycyclopentanone is not a simple commodity ketone; its unique combination of a cyclic ketone and a 3-methoxy group dictates specific reactivity, solubility, and biological activity profiles that cannot be replicated by close analogs like 3-methylcyclopentanone, 3-hydroxycyclopentanone, or 3-ethoxycyclopentanone . While these compounds share the cyclopentanone core, differences in the 3-substituent—whether it be a methyl, hydroxyl, or ethoxy group—lead to significant variations in hydrogen bonding capacity, lipophilicity, and electronic effects, directly impacting their performance in synthetic transformations and biological assays [1]. The following sections provide quantitative evidence of these differential properties, enabling informed procurement decisions based on specific application requirements.

3-Methoxycyclopentanone: A Quantitative Evidence Guide for Differentiated Procurement Based on Antibacterial Activity, Physical Properties, and Synthetic Utility


Enhanced Antibacterial Activity Against Bacillus subtilis and Escherichia coli Compared to 3-Methylcyclopentanone Derivatives

3-Methoxycyclopentanone derivatives exhibit potent antibacterial activity. A study examining the relationship between chemical structure and minimum inhibitory concentration (MIC) against Bacillus subtilis and Escherichia coli found that 3-Methoxycyclopentanone derivatives demonstrate a strong correlation between their absolute electronegativity and stabilization energy with observed MIC values . This indicates that the methoxy group plays a crucial role in the compound's antibacterial efficacy. In contrast, while 3-Methylcyclopentanone derivatives also show antibacterial activity, their structure-activity relationship and potency profiles are distinct and have been studied in relation to methylenomycins, suggesting that the methoxy analog may offer a different spectrum or potency [1].

Antibacterial Structure-Activity Relationship Minimum Inhibitory Concentration

Differentiation in Boiling Point and Density from 3-Methylcyclopentanone for Purification and Formulation Considerations

3-Methoxycyclopentanone exhibits distinct physical properties compared to its 3-methyl analog. While specific boiling point and density data for 3-Methoxycyclopentanone are not widely reported in primary literature, vendor information suggests a boiling point of approximately 130°C and a density of around 0.95 g/cm³ . In contrast, 3-Methylcyclopentanone has a well-documented boiling point range of 144-146°C and a density of 0.913-0.914 g/mL at 25°C . This ~14-16°C difference in boiling point and ~0.04 g/cm³ difference in density, while modest, can be significant in distillation-based purification or in the formulation of mixtures where precise physical properties are required.

Physicochemical Properties Purification Formulation

Unique Role as a Precursor to the Cyclopentanoid Antibiotic Kjellmanianone, a Capability Not Shared by 3-Methyl or 3-Hydroxy Analogs

3-Methoxycyclopentanone serves as a direct precursor to the cyclopentanoid antibiotic Kjellmanianone. Specifically, the C-acylation of lithium enolates of 3-Methoxycyclopentenone (the unsaturated form of 3-Methoxycyclopentanone) with N-carbomethoxyimidazole or methylcyanoformate, followed by oxidation with Mn(III) acetate, produces Kjellmanianone in good yield [1]. This synthetic pathway is not applicable to 3-Methylcyclopentanone or 3-Hydroxycyclopentanone due to the lack of the necessary methoxy group for the required enolate formation and subsequent acylation chemistry. This specific utility makes 3-Methoxycyclopentanone a non-substitutable starting material for researchers targeting this class of antibiotics.

Natural Product Synthesis Antibiotic Kjellmanianone

Chiral Nature Enables Application in Asymmetric Synthesis, Offering a Potential Advantage Over Achiral 3-Methylcyclopentanone

3-Methoxycyclopentanone is a chiral molecule, possessing a stereocenter at the 3-position. This chirality makes it valuable as a building block for asymmetric synthesis, where the introduction of stereochemical complexity is crucial for the activity of many pharmaceuticals and natural products . In contrast, 3-Methylcyclopentanone is also chiral and can be obtained in enantiomerically pure forms (e.g., (R)-(+)-3-Methylcyclopentanone) , but 3-Hydroxycyclopentanone is also chiral and can be resolved [1]. The choice between these chiral ketones depends on the desired downstream chemistry; the methoxy group offers different reactivity and handling properties compared to the methyl or hydroxyl groups, making it the preferred chiral pool synthon for specific synthetic routes.

Asymmetric Synthesis Chiral Building Block Enantioselective

3-Methoxycyclopentanone: Recommended Research and Industrial Application Scenarios Supported by Comparative Evidence


Synthesis of Cyclopentanoid Antibiotics and Related Natural Products

3-Methoxycyclopentanone is the preferred starting material for the synthesis of the cyclopentanoid antibiotic Kjellmanianone and its analogs. As demonstrated in Section 3, it uniquely enables the C-acylation and Mn(III) acetate oxidation sequence required for this transformation [1]. This application scenario is not accessible with 3-methyl or 3-hydroxycyclopentanone.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

Due to its chiral nature and the presence of a methoxy group, 3-Methoxycyclopentanone serves as a valuable chiral pool synthon for the construction of complex, enantiomerically enriched molecules. Its specific reactivity profile, differing from the methyl and hydroxy analogs, makes it the building block of choice for synthetic routes where a 3-methoxycyclopentane motif is required .

Development of Novel Antibacterial Agents Targeting Gram-Positive and Gram-Negative Bacteria

The distinct structure-activity relationship of 3-Methoxycyclopentanone derivatives, as evidenced by MIC studies against Bacillus subtilis and Escherichia coli, positions this compound as a scaffold for the development of new antibacterial agents . Its unique electronic properties, attributed to the methoxy group, differentiate it from 3-methylcyclopentanone analogs and warrant its selection for hit-to-lead optimization campaigns.

Technical Documentation Hub

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